azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid
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Overview
Description
Azetidine-2-carboxylic acid is a non-proteinogenic amino acid homologue of proline. It is a heterocyclic compound with a four-membered ring containing nitrogen as its heteroatom. Azetidine-2-carboxylic acid is found in various plants, including beets, and can be misincorporated into proteins in place of proline, leading to toxic and teratogenic effects . 2,2,2-Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis and as a reagent in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azetidine-2-carboxylic acid can be synthesized from the neurotransmitter gamma-aminobutyric acid (GABA) through a series of reactions. The process involves alpha-bromination, removal of hydrogen bromide, and ring closure using barium hydroxide solution . Another method involves the treatment of alpha,gamma-diaminobutyric acid dihydrochloride with a mixture of nitrous and hydrochloric acids, followed by elimination of hydrogen chloride and cyclization with barium hydroxide .
Industrial Production Methods
The use of malonic ester intermediates has also been reported for the efficient synthesis of optically active azetidine-2-carboxylic acid .
Chemical Reactions Analysis
Types of Reactions
Azetidine-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in ring-opening and expansion reactions due to the strain in its four-membered ring .
Common Reagents and Conditions
Common reagents used in the reactions of azetidine-2-carboxylic acid include barium hydroxide, nitrous acid, and hydrochloric acid. The reaction conditions often involve elevated temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from the reactions of azetidine-2-carboxylic acid depend on the specific reaction conditions and reagents used. For example, the reaction with thionyl chloride in methanol yields 2-carbomethoxyazetidine hydrochloride, which can further react to form azetidine-2-carboxylic acid anhydride .
Scientific Research Applications
Azetidine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
Azetidine-2-carboxylic acid exerts its effects by being misincorporated into proteins in place of proline during protein biosynthesis. This misincorporation leads to protein misfolding and aggregation, triggering the unfolded protein response and subsequent protein degradation . The compound specifically targets cytosolically translated proteins and inhibits root growth in plants .
Comparison with Similar Compounds
Similar Compounds
2-Carbomethoxyazetidine: A derivative of azetidine-2-carboxylic acid that can form azetidine-2-carboxylic acid anhydride.
Nicotianamine: A phytosiderophore with a similar azetidine ring structure, used in plant tissue cultures.
Uniqueness
Azetidine-2-carboxylic acid is unique due to its ability to mimic proline and be incorporated into proteins, leading to toxic effects. Its four-membered ring structure also makes it a valuable building block in synthetic chemistry and a useful tool in studying protein misfolding and aggregation .
Properties
Molecular Formula |
C6H8F3NO4 |
---|---|
Molecular Weight |
215.13 g/mol |
IUPAC Name |
azetidine-2-carboxylic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H7NO2.C2HF3O2/c6-4(7)3-1-2-5-3;3-2(4,5)1(6)7/h3,5H,1-2H2,(H,6,7);(H,6,7) |
InChI Key |
WHRPDJUENKHACE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC1C(=O)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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